3H-Cyclopenta[B]benzofuran
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Overview
Description
3H-Cyclopenta[B]benzofuran is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring fused to a furan ring
Synthetic Routes and Reaction Conditions:
Oxidative Phenol-Enamine Cycloaddition: One of the primary methods for synthesizing this compound involves a hemin/t-butyl hydroperoxide (t-BuOOH)-catalyzed oxidative phenol-enamine formal [3 + 2] cycloaddition.
Organocatalytic Intramolecular Double Cyclization: Another method involves an enantioselective organocatalytic strategy that combines Brønsted base and N-heterocyclic carbene catalysis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the benzene ring of the compound.
Common Reagents and Conditions:
Oxidation: Hemin, t-BuOOH
Reduction: Common reducing agents (e.g., hydrogen gas with a palladium catalyst)
Substitution: Electrophiles (e.g., halogens, nitro groups)
Major Products:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Industry: The unique properties of this compound make it a candidate for the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3H-Cyclopenta[B]benzofuran and its derivatives often involves the modulation of specific molecular targets and pathways. For example, the compound silvestrol, a derivative of this compound, has been shown to inhibit translation initiation by affecting the composition of the eukaryotic initiation factor (eIF) 4F complex. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Beraprost: A stable and orally active drug with vasodilating and antiplatelet properties.
Flavaglines: A class of natural products containing the cyclopenta[B]benzofuran scaffold, known for their anti-cancer activity.
Uniqueness: 3H-Cyclopenta[B]benzofuran stands out due to its versatile synthetic routes and the potential for high stereoselectivity in its derivatives. Its unique structural properties make it a valuable scaffold for the development of bioactive molecules and advanced materials.
Properties
CAS No. |
247-10-9 |
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Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-6H,7H2 |
InChI Key |
NZMBLYZNBJURLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
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